molecular formula C20H20O4 B12155880 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B12155880
M. Wt: 324.4 g/mol
InChI Key: PWALCAHAMNUZDF-UHFFFAOYSA-N
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Description

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives It is characterized by the presence of a methoxybenzyl group attached to the chromen-2-one core, which is further substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 3,4,7-trimethylchromen-2-one.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a benzyl or silyl group.

    Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 3,4,7-trimethylchromen-2-one under basic conditions to form the ether linkage. Common reagents for this step include sodium hydride or potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the chromen-2-one core.

    Substitution: Nucleophilic substitution reactions can be performed at the methoxybenzyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation of enzymatic activity, binding to receptor sites, or altering protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzyloxycarbonyl azide
  • 2-(4-methoxybenzyloxy)pyrimidine-5-boronic acid

Uniqueness

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-12-9-17(23-11-15-5-7-16(22-4)8-6-15)19-13(2)14(3)20(21)24-18(19)10-12/h5-10H,11H2,1-4H3

InChI Key

PWALCAHAMNUZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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